molecular formula C27H32BrN3O6S B11640517 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11640517
M. Wt: 606.5 g/mol
InChI Key: RSDBJSYICQUIEY-WJTDDFOZSA-N
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Description

5-(4-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the bromophenyl, diethylaminoethyl, hydroxy, and morpholine-4-sulfonylbenzoyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom with an amine may result in an amine derivative.

Scientific Research Applications

5-(4-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-CHLOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **5-(4-FLUOROPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H32BrN3O6S

Molecular Weight

606.5 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32BrN3O6S/c1-3-29(4-2)13-14-31-24(19-5-9-21(28)10-6-19)23(26(33)27(31)34)25(32)20-7-11-22(12-8-20)38(35,36)30-15-17-37-18-16-30/h5-12,24,32H,3-4,13-18H2,1-2H3/b25-23+

InChI Key

RSDBJSYICQUIEY-WJTDDFOZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)\O)/C(=O)C1=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O)C(=O)C1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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